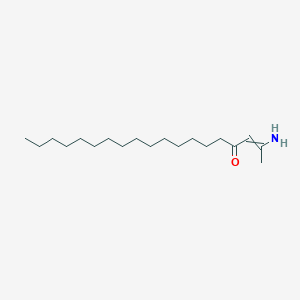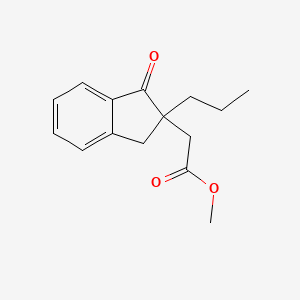
Methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate is a chemical compound with a complex structure that includes an indene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate typically involves organic synthesis techniques. One common method includes the reaction of 1-oxo-2,3-dihydro-1H-indene with propyl groups under specific conditions to form the desired compound . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or ethyl acetate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis processes. These processes are designed to optimize yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism by which Methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- 1-Oxo-2,3-dihydro-1H-inden-4-yl benzoate
- 2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-yl)malononitrile
Uniqueness
Methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate stands out due to its specific structural features, which confer unique chemical properties and reactivity.
Propiedades
Número CAS |
651715-68-3 |
|---|---|
Fórmula molecular |
C15H18O3 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
methyl 2-(3-oxo-2-propyl-1H-inden-2-yl)acetate |
InChI |
InChI=1S/C15H18O3/c1-3-8-15(10-13(16)18-2)9-11-6-4-5-7-12(11)14(15)17/h4-7H,3,8-10H2,1-2H3 |
Clave InChI |
JVGSDJMLZDSCBV-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CC2=CC=CC=C2C1=O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


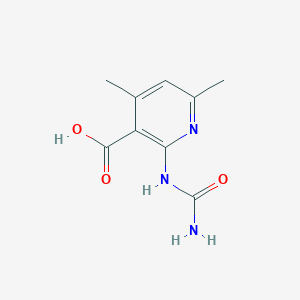
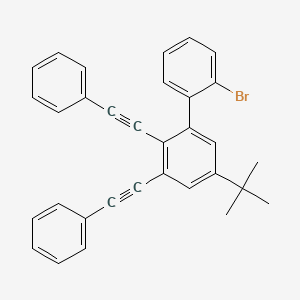
![N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine](/img/structure/B12524435.png)
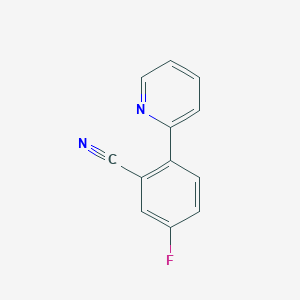
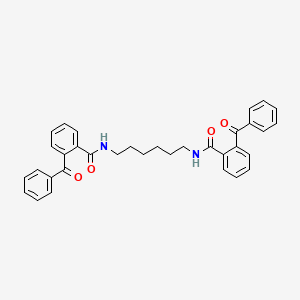

![2-[(4E)-4-{[(8S)-5,6,7,8-Tetrahydroquinolin-8-yl]imino}butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12524457.png)
![1-Methyl-4-{3-[(prop-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B12524459.png)

![4-Difluoromethoxy-dibenzo[b,d]furan-1-carboxylic acid](/img/structure/B12524468.png)

![5-Hydroxy-4-[1-hydroxy-1-(3-methoxyphenyl)dodecyl]furan-2(5H)-one](/img/structure/B12524501.png)
